2-Methylpropanethioamide

Thioamide pKa Physicochemical Properties

2-Methylpropanethioamide provides a critical sulfur-substitution advantage over oxygen-containing isobutyramide analogs. Its thioamide group exhibits a significantly higher pKa (13.19 ± 0.29) and enhanced metal-binding affinity, enabling unique cyclization to thiazoles/thiadiazoles and acting as a key ligand in coordination chemistry. Substituting generic amides risks synthetic yield and product fidelity. Available as a high-purity (≥98%) solid, it is the essential starting material for deuterated internal standards (e.g., 2-methylpropanethioamide-[d6]) used in LC-MS/MS quantification of sulfur-containing metabolites and drug candidates.

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
CAS No. 13515-65-6
Cat. No. B017427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropanethioamide
CAS13515-65-6
SynonymsIsobutyrthioamide;  Thioisobutyramide; 
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESCC(C)C(=S)N
InChIInChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
InChIKeyNPCLRBQYESMUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropanethioamide (CAS 13515-65-6) | A Primary Thioamide Building Block for Medicinal Chemistry and Materials Research


2-Methylpropanethioamide (CAS 13515-65-6, molecular formula C4H9NS, molecular weight 103.19 g/mol), also known as thioisobutyramide, is an organic sulfur compound. As a thioamide derivative of isobutyramide, its structure features a sulfur atom substitution at the amide oxygen position . This substitution imparts distinct physicochemical properties compared to its oxygenated analog, including altered hydrogen bonding capacity and metal coordination potential, positioning it as a versatile building block in synthetic organic chemistry .

Procurement Risks of Substituting 2-Methylpropanethioamide (CAS 13515-65-6) with Generic Analogs


Substituting 2-methylpropanethioamide with its oxygen-containing analog isobutyramide or other generic amides may compromise experimental outcomes due to fundamentally different chemical behaviors. The sulfur substitution in the thioamide group confers a significantly higher pKa (13.19 ± 0.29) relative to typical amides, leading to distinct protonation states and hydrogen bonding profiles under physiological or synthetic conditions . Furthermore, thioamides exhibit longer C=S bond lengths and greater metal ion affinity compared to amide C=O bonds [1], which can alter reactivity in metal-catalyzed reactions and molecular recognition events. Such differences render simple interchange without validation of reaction-specific performance a material risk to synthetic yield and product fidelity.

Quantitative Differentiation of 2-Methylpropanethioamide (CAS 13515-65-6) Against Comparators


Acid Dissociation Constant (pKa) of 2-Methylpropanethioamide Compared to Isobutyramide

2-Methylpropanethioamide exhibits a predicted pKa of 13.19 ± 0.29 , which is markedly higher than the typical pKa range for primary amides (~15-17 for the conjugate acid of the amide nitrogen, or ~ -0.5 for the amide carbonyl oxygen protonation). This substantial difference in acidity directly influences the compound‘s protonation state and hydrogen bonding capacity under near-neutral pH conditions relevant to biological and synthetic applications.

Thioamide pKa Physicochemical Properties

Lipophilicity (LogP) of 2-Methylpropanethioamide Compared to Isobutyramide

2-Methylpropanethioamide has a calculated LogP value of 1.63 [1] or XLogP3 of 0.8 , indicating greater lipophilicity than isobutyramide (LogP approximately 0.1). The sulfur substitution enhances hydrophobic character, which can improve membrane permeability in biological contexts and alter solubility profiles in organic synthesis.

Thioamide LogP Lipophilicity

Structural Differences Between 2-Methylpropanethioamide and Isobutyramide: Bond Lengths and Hydrogen Bonding

The C=S bond in thioamides is longer than the C=O bond in corresponding amides due to the larger van der Waals radius of sulfur. Thioamides function as stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts, and they exhibit greater affinity for certain metals [1]. These structural and electronic differences are fundamental to the distinct reactivity patterns observed in synthetic and biological systems.

Thioamide Structural Chemistry Hydrogen Bonding

Metal Coordination Potential of 2-Methylpropanethioamide versus Isobutyramide

The sulfur atom in the thioamide group enables 2-methylpropanethioamide to form strong coordination bonds with metal ions, a property significantly diminished in the corresponding oxygen-containing amide [1]. This metal-binding capability is a defining feature that distinguishes thioamides from amides and underpins their utility in metal extraction and coordination chemistry applications [2].

Thioamide Metal Coordination Selective Extraction

Validated Application Scenarios for 2-Methylpropanethioamide (CAS 13515-65-6) Based on Quantitative Evidence


Synthetic Intermediate in Heterocyclic Chemistry

2-Methylpropanethioamide serves as a critical building block for the synthesis of sulfur-containing heterocycles, including thiazoles and thiadiazoles. Its thioamide functionality participates in cyclization reactions that are inaccessible to oxygen-containing amides [1]. For example, reaction with α-halocarbonyl compounds yields substituted thiazoles, a scaffold prevalent in bioactive molecules. The distinct reactivity of the C=S bond relative to C=O enables these transformations with predictable regioselectivity and yield .

Metal Coordination and Selective Extraction Studies

The sulfur atom in 2-methylpropanethioamide confers strong metal-binding affinity, making it suitable for coordination chemistry research and selective metal ion extraction studies [1]. While direct extraction data for this specific compound is limited, related thioamide derivatives have demonstrated high selectivity for palladium(II) over other platinum-group metals and base metals in acidic chloride media . 2-Methylpropanethioamide can serve as a model ligand for investigating sulfur-based metal coordination phenomena and for developing selective metal recovery processes.

Precursor for Isotopically Labeled Internal Standards

Deuterated analogs of 2-methylpropanethioamide, such as 2-methylpropanethioamide-[d6], are employed as internal standards for LC-MS/MS quantification in metabolomics and pharmacokinetic studies [1]. The unlabeled compound serves as the essential starting material for synthesizing these labeled standards, which are critical for accurate quantification of sulfur-containing metabolites and drug candidates in complex biological matrices .

Thioamide-Containing Drug Candidate Synthesis

2-Methylpropanethioamide functions as a key intermediate for incorporating the thioamide moiety into drug-like molecules. Thioamides are established pharmacophores and isosteres of amides that can enhance metabolic stability, modulate target binding, and improve pharmacokinetic properties [1]. The compound's primary thioamide structure provides a versatile handle for further derivatization in medicinal chemistry programs targeting kinases, proteases, and other therapeutically relevant enzymes .

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